molecular formula C9H10O3 B1266913 4-Ethyl-2-hydroxybenzoic acid CAS No. 22890-53-5

4-Ethyl-2-hydroxybenzoic acid

Cat. No. B1266913
CAS RN: 22890-53-5
M. Wt: 166.17 g/mol
InChI Key: GGSAASVFCYXBCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for producing 4-Ethyl-2-hydroxybenzoic acid. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid involves methylation, ethylation, and oxidation steps, suggesting a route that could potentially be adapted for 4-Ethyl-2-hydroxybenzoic acid (Wang Yu, 2008).

Molecular Structure Analysis

Molecular structure analysis of similar compounds like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate reveals insights into the crystalline structure and hydrogen bonding, which are crucial for understanding the molecular arrangement and interactions of 4-Ethyl-2-hydroxybenzoic acid (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

Research on parabens, which share the hydroxybenzoic acid group, highlights the metabolic pathways including hydrolysis and glucuronidation, providing a basis for understanding the reactivity and metabolic fate of 4-Ethyl-2-hydroxybenzoic acid in biological systems (Suzanne Abbas et al., 2010).

Physical Properties Analysis

The study of the alkaline hydrolysis of methyl, ethyl, and n-propyl esters of 4-hydroxybenzoic acid in different states provides valuable information on the physical properties and stability of compounds under various conditions, which can be extrapolated to understand those of 4-Ethyl-2-hydroxybenzoic acid (R. Shija et al., 1992).

Chemical Properties Analysis

The esterification of 2,4-dihydroxybenzoic acid to produce derivatives underlines the chemical properties and potential reactivity of 4-Ethyl-2-hydroxybenzoic acid, indicating how functional groups influence reaction outcomes and product stability (L. G. Derkach et al., 2014).

Scientific Research Applications

Preservative Use in Consumer Products

4-Ethyl-2-hydroxybenzoic acid, a derivative of parabens, is extensively used as a preservative in various consumer products. Studies highlight its application in preserving pharmaceuticals, cosmetics, and food items due to its antimicrobial properties (Potouridis et al., 2016), (Jewell et al., 2007), (Abbas et al., 2010).

Analytical Methods for Detection

Analytical techniques have been developed for the detection of parabens, including 4-Ethyl-2-hydroxybenzoic acid, in various materials. For instance, gas chromatography-quadrupole mass spectrometry and high-performance liquid chromatography–tandem mass spectrometry are used for quantitative analysis in food and plastic materials (Potouridis et al., 2016), (Cao et al., 2013).

Environmental Impact and Degradation

Research on the environmental fate of parabens, including 4-Ethyl-2-hydroxybenzoic acid, indicates their widespread presence in surface water and sediments. This is attributed to their extensive use in consumer products and their continuous introduction into the environment. Studies also examine their photodegradation and the formation of halogenated by-products (Gmurek et al., 2015), (Haman et al., 2015).

Biological Impact Studies

Several studies have explored the biological impacts of parabens. For instance, their effects on adipocyte differentiation and potential contribution to obesity have been investigated. These studies show that parabens can promote adipogenesis in certain cell types (Hu et al., 2013).

Biomedical Research

4-Ethyl-2-hydroxybenzoic acid has also been used as a starting material for synthesizing new molecules with potential biomedical applications. For example, novel hydrazide-hydrazones derived from ethyl paraben have been explored for their anticancer activity (Han et al., 2020).

Safety And Hazards

4-Hydroxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause serious eye damage and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

4-Hydroxybenzoic acid (4HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Future research may focus on the biosynthesis of a variety of industrially pertinent compounds using 4HBA as the starting feedstock .

properties

IUPAC Name

4-ethyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSAASVFCYXBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294110
Record name 4-ethyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-hydroxybenzoic acid

CAS RN

22890-53-5
Record name NSC94405
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Record name 4-ethyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-2-hydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Nussbaumer, AP Winiski - Bioorganic & medicinal chemistry, 2008 - Elsevier
… The first fraction consisted of the unwanted isomer 4-ethyl-2-hydroxybenzoic acid ethylester [NMR δ 10.81 (s, 1H), 7.75 (d, J = 8.1 Hz, 1H), 6.82 (d, J = 1.7 Hz, 1H), 6.72 (dd, J = 1.7 + 8.1 …
Number of citations: 6 www.sciencedirect.com
AS Lindsey, H Jeskey - Chemical reviews, 1957 - ACS Publications
The Kolbe-Schmitt reaction has been a standard procedure for the preparation of aromatic hydroxy acids for over ninety years. In general, substitution occurs ortho to the phenolic …
Number of citations: 479 pubs.acs.org

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